molecular formula C10H19NO3 B1290695 tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate CAS No. 412278-02-5

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Cat. No.: B1290695
CAS No.: 412278-02-5
M. Wt: 201.26 g/mol
InChI Key: FXYJNVGRFDRSKS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS 412278-02-5) is a pyrrolidine derivative with a molecular formula of C10H19NO3 and a molecular weight of 201.26 g/mol. Its IUPAC name reflects the presence of a tert-butyl carbamate group at the 1-position and a hydroxyl and methyl group at the 3-position of the pyrrolidine ring. The compound is cataloged as a life sciences material, available in high-purity grades (≥95–97%) for pharmaceutical and chemical research . Safety data indicate warnings for skin sensitization (H317) and acute toxicity (H302) .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-6-5-10(4,13)7-11/h13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYJNVGRFDRSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629180
Record name tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
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Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412278-02-5
Record name tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxy-3-methyl-pyrrolidine-1-carboxylate
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Preparation Methods

Method A: Reaction with Methylmagnesium Bromide

This method involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with methylmagnesium bromide in an ether solvent.

  • Procedure :

    • An ice-cold solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 g, 5.40 mmol) in diethyl ether (20 mL) is prepared.
    • Methylmagnesium bromide (3.50 mL, 10.80 mmol) is added dropwise under an inert atmosphere.
    • The mixture is stirred at room temperature for 1 hour, quenched with ammonium chloride solution, and extracted with ethyl acetate.
    • The organic layers are washed, dried, filtered, and concentrated to yield tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate.
  • Yield : 92%.

Method B: Using Lithium Chloride and Zinc(II) Chloride

In this method, lithium chloride and zinc(II) chloride are used as catalysts in a tetrahydrofuran solvent.

  • Procedure :

    • A reaction kettle is charged with dry tetrahydrofuran (4 L) at -10°C.
    • Zinc(II) chloride (118 g, 0.86 mol) and lithium chloride (402 g, 9.5 mol) are added.
    • After stirring for half an hour, a solution of methylmagnesium bromide (6.4 L, 19.2 mol) in diethyl ether is added dropwise.
    • Following this, a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1600 g, 8.6 mol) in THF is added dropwise.
    • The reaction is quenched with saturated ammonium chloride solution and extracted similarly to Method A.
  • Yield : 83.8%.

Method C: Low Temperature Reaction

This method utilizes low temperatures to facilitate the reaction.

  • Procedure :

    • A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (0.070 g, 0.38 mmol) in anhydrous THF (2 mL) is cooled to -78°C.
    • A solution of methylmagnesium bromide (1 M in butyl ether) is added dropwise.
    • The mixture is stirred at -78°C for 4 hours and then quenched with water.
    • The product is extracted and purified by flash chromatography.
  • Yield : 70%.

Method D: Ambient Temperature Reaction

This method involves conducting the reaction at ambient temperature for a shorter duration.

  • Procedure :

    • A cooled solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (0.975 g, 5.26 mmol) in diethyl ether (20 mL) is prepared.
    • A solution of methylmagnesium bromide (3 M in diethyl ether) is added.
    • After stirring for one hour at room temperature, the mixture is quenched with ammonium chloride solution.
  • Yield : 69%.

The following table summarizes the various preparation methods for this compound:

Method Reagents Used Temperature Reaction Time Yield
A Methylmagnesium bromide Ice-cold 1 h 92%
B Lithium chloride, Zinc(II) chloride -10°C Variable 83.8%
C Methylmagnesium bromide -78°C 4 h 70%
D Methylmagnesium bromide Ambient 1 h 69%

The preparation of this compound can be achieved through various methods that utilize different reagents and conditions to optimize yield and efficiency. Each method presents unique advantages depending on the specific requirements of the synthesis process, including temperature control and reaction time.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

Tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with significant potential across various scientific fields, particularly in chemistry, biology, and medicine. Its unique structural features allow it to serve as a versatile building block in organic synthesis, a precursor for bioactive compounds, and a candidate for therapeutic applications.

Chemistry

  • Building Block in Organic Synthesis : The compound is utilized as an intermediate for synthesizing more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution.

Biology

  • Biological Activity : Research indicates that this compound may exhibit enzyme inhibition and receptor modulation, which could lead to altered biological signaling pathways. Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Medicine

  • Drug Discovery and Development : this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with various molecular targets, making it a candidate for developing new medications.

Industry

  • Production of Pharmaceuticals and Agrochemicals : The compound is employed in the synthesis of fine chemicals, contributing to the pharmaceutical and agrochemical industries.

Case Studies

Study FocusFindings
Neuroprotective EffectsA study demonstrated that similar compounds could protect against oxidative stress induced by amyloid-beta in astrocytes, suggesting potential applications in treating neurodegenerative diseases.
Enzyme InhibitionResearch has identified that the compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for developing therapeutic agents targeting metabolic disorders .
Receptor ModulationInvestigations into receptor interactions have shown that this compound can modulate receptor activity, impacting various signaling pathways crucial for cellular functions .

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-tert-Butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (4b)

  • Molecular Formula: C13H21NO5
  • Key Features : Contains two ester groups (tert-butyl and methyl) at the 1- and 3-positions.
  • Comparison: The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound, likely increasing lipophilicity. This structural difference may enhance stability in non-polar environments, making it suitable for organic synthesis intermediates .

tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate

  • Molecular Formula : C14H24N2O2
  • Key Features : Incorporates a piperidine ring fused to the pyrrolidine scaffold.
  • This modification could improve bioavailability in drug design compared to the hydroxyl-containing target compound .

tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Molecular Formula : C17H23BrN2O4
  • Key Features : Features a bromo-methoxy-pyridine substituent.
  • Comparison : The aromatic pyridine ring and bromine atom significantly increase molecular weight (≥395 g/mol) and lipophilicity. Such compounds are often used in medicinal chemistry for target binding (e.g., kinase inhibitors) due to their planar, electron-rich structures .

tert-Butyl 3-phenylpyrrolidine-1-carboxylate

  • Molecular Formula: C15H21NO2
  • Key Features : Substituted with a phenyl group at the 3-position.
  • However, the lack of a hydroxyl group reduces solubility in aqueous media compared to the target compound .

(3R,4R)-tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

  • Molecular Formula : C16H24N2O3
  • Key Features: Contains both hydroxyl and benzylamino groups.
  • Comparison: The benzylamino group introduces a basic nitrogen, enabling protonation at physiological pH. This property is advantageous for designing cationic drugs with improved membrane permeability .

tert-Butyl 3-Carbamoylpyrrolidine-1-carboxylate

  • Molecular Formula : C10H18N2O3
  • Key Features : Includes a carbamoyl (CONH2) group.
  • This makes it a candidate for prodrug strategies or enzyme inhibitors .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate C10H19NO3 201.26 3-hydroxy, 3-methyl Polar, moderate solubility
1-tert-Butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate C13H21NO5 271.31 Dual ester groups Lipophilic, synthetic intermediate
tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate C14H24N2O2 252.35 Piperidine ring Basic, salt-forming potential
tert-Butyl 3-phenylpyrrolidine-1-carboxylate C15H21NO2 247.33 Phenyl group Aromatic, π-π stacking

Biological Activity

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a tert-butyl group, a hydroxyl group, and a carboxylate moiety, exhibits unique properties that make it suitable for various therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • Structure : The compound features a pyrrolidine ring with specific functional groups that enhance its biological interactions.

The biological activity of this compound primarily involves its role as an enzyme substrate or inhibitor. It interacts with various biological targets, influencing metabolic pathways and cellular functions. The specific mechanisms may vary depending on the target enzyme or receptor involved.

Enzyme Modulation

Research indicates that this compound can modulate the activity of certain enzymes. For instance, it has been studied for its potential to influence sphingosine kinase (SphK) activities, which are critical in regulating sphingosine-1-phosphate (S1P) levels in cells .

Anticonvulsant Potential

A patent has highlighted the compound's potential therapeutic applications in treating conditions associated with voltage-gated sodium channels, such as epilepsy . The modulation of these channels can provide insights into developing new anticonvulsant drugs.

Research Findings and Case Studies

StudyFindings
In vitro studies on SphK inhibition Demonstrated that derivatives of pyrrolidine compounds can selectively inhibit SphK1 and SphK2, affecting S1P levels in U937 cells .
Patent on therapeutic uses Highlighted the potential of this compound as a treatment for epilepsy through modulation of sodium channels .
Neuroprotection against Aβ toxicity Related compounds showed improved cell viability in astrocytes exposed to amyloid beta peptides, suggesting potential protective effects against neurodegeneration .

Q & A

Q. What are the established synthetic routes for tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, and what reaction conditions are critical for success?

Methodological Answer: The synthesis typically begins with a pyrrolidine core modified with hydroxyl and methyl groups. A common approach involves:

  • Step 1 : Activation of the carboxylic acid derivative (e.g., 3-hydroxy-3-methylpyrrolidine-1-carboxylic acid) using reagents like thionyl chloride (SOCl₂) to form the acid chloride .
  • Step 2 : Reaction with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%), critical for downstream applications .
    Key conditions include anhydrous environments, controlled temperature (0–20°C), and stoichiometric excess of tert-butyl alcohol to drive esterification .

Q. How is the structural characterization of this compound validated in academic research?

Methodological Answer: Structural confirmation relies on:

  • X-ray crystallography : Single-crystal diffraction studies (e.g., using SHELX software ) resolve bond lengths, angles, and stereochemistry. For example, related pyrrolidine-carboxylate derivatives show C–O bond lengths of ~1.43 Å and O–C–O angles of ~115° .
  • Spectroscopy : 1^1H/13^{13}C NMR and IR verify functional groups (e.g., ester carbonyl stretch at ~1720 cm⁻¹) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 216.16 g/mol for C₁₁H₂₁NO₃) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or impurities?

Methodological Answer: Common optimization strategies include:

  • Reagent stoichiometry : Increasing the molar ratio of tert-butyl alcohol to acid chloride (1.5:1) improves esterification efficiency .
  • Temperature control : Maintaining 0°C during acid chloride formation minimizes side reactions (e.g., dimerization) .
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate) separates polar byproducts. For scale-up, recrystallization in ethanol/water yields >97% purity .
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates esterification rates in dichloromethane .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?

Methodological Answer: Contradictions often arise from dynamic stereochemistry or solvent effects. To address this:

  • Variable-temperature NMR : Cooling samples to –40°C slows conformational exchange, clarifying splitting patterns for diastereotopic protons .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict 1^1H chemical shifts, aiding assignment of ambiguous peaks .
  • 2D NMR techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings, resolving overlapping signals .

Q. What role does this compound play in medicinal chemistry, and how is its reactivity exploited?

Methodological Answer: The compound serves as a versatile intermediate:

  • Peptidomimetics : The pyrrolidine scaffold mimics proline in peptide backbones, enabling protease resistance. The hydroxyl group allows functionalization (e.g., phosphorylation) .
  • Drug candidates : It is a precursor to kinase inhibitors, where the tert-butyl ester acts as a protecting group during solid-phase synthesis .
  • Boronated derivatives : Suzuki-Miyaura coupling with boronic acids (e.g., using Pd catalysts) introduces aryl groups for targeted therapeutics .

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